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Compound of Interest

Compound Name: 4-Bromohexan-1-ol

Cat. No.: B15446133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted and

experimental spectroscopic data for the compound 4-Bromohexan-1-ol. The following sections

detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with the experimental protocols utilized for their acquisition. This information is critical for

the characterization and quality control of this compound in research and development

settings.

Predicted and Comparative Spectroscopic Data
Due to the limited availability of direct experimental spectra for 4-Bromohexan-1-ol, the

following data tables are compiled based on predictive models and comparative analysis with

structurally similar compounds, including 1-hexanol, 1-bromohexane, and various

bromohexanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of 4-Bromohexan-1-ol in a standard solvent like CDCl₃ would

exhibit distinct signals corresponding to the different proton environments in the molecule. The

chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine

atoms.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Predicted Integration

H-1 (-CH₂OH) 3.65 Triplet (t) 2H

H-6 (-CH₃) 0.95 Triplet (t) 3H

H-4 (-CHBr-) 4.10 Quintet (p) 1H

H-2, H-3, H-5 (-CH₂-) 1.50 - 2.00 Multiplet (m) 6H

-OH Variable Singlet (s, broad) 1H

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of 4-
Bromohexan-1-ol. The chemical shifts are significantly affected by the attached functional

groups.

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (-CH₂OH) 62.5

C-4 (-CHBr-) 55.0

C-2 30.0

C-3 38.0

C-5 35.0

C-6 (-CH₃) 11.5

Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the key functional groups present in 4-
Bromohexan-1-ol.
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Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H Stretch (Alcohol) 3200-3600 Strong, Broad

C-H Stretch (Alkyl) 2850-3000 Strong

C-O Stretch (Alcohol) 1050-1150 Strong

C-Br Stretch 500-600 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br

and ⁸¹Br in approximately a 1:1 ratio).

Fragment Ion Predicted m/z Interpretation

[M]⁺ 180/182
Molecular ion peak (containing

⁷⁹Br/⁸¹Br)

[M-H₂O]⁺ 162/164 Loss of water

[M-Br]⁺ 101 Loss of bromine radical

[CH₂OH]⁺ 31
Fragment containing the

alcohol group

[C₄H₈Br]⁺ 135/137

Fragment resulting from

cleavage adjacent to the

alcohol

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of 4-Bromohexan-1-ol is dissolved in

about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400

MHz or 500 MHz spectrometer.

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single

lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger

number of scans is typically required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Bromohexan-1-ol, the IR spectrum can be

obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g.,

NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used

to acquire the spectrum. A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is recorded. The final

spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer

via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI)

is a common method for generating ions from small organic molecules. In EI, the sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.
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Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then

records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity

versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-Bromohexan-1-ol.
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Caption: Workflow for the spectroscopic characterization of 4-Bromohexan-1-ol.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromohexan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15446133#spectroscopic-data-of-4-bromohexan-1-
ol-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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